molecular formula C13H19N B12440606 (R)-N-(1-Phenylethyl)pent-4-EN-1-amine

(R)-N-(1-Phenylethyl)pent-4-EN-1-amine

Cat. No.: B12440606
M. Wt: 189.30 g/mol
InChI Key: VJDKPIIPMMQEEX-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(1-Phenylethyl)pent-4-EN-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylethyl group attached to a pent-4-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-Phenylethyl)pent-4-EN-1-amine typically involves the reaction of ®-1-phenylethylamine with pent-4-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium hydroxide (NaOH). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-N-(1-Phenylethyl)pent-4-EN-1-amine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-Phenylethyl)pent-4-EN-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

®-N-(1-Phenylethyl)pent-4-EN-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: Researchers investigate the compound’s effects on biological systems, including its potential as a ligand for receptors and enzymes.

    Medicine: The compound is explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-(1-Phenylethyl)pent-4-EN-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

®-N-(1-Phenylethyl)pent-4-EN-1-amine can be compared with other similar compounds, such as:

    (S)-N-(1-Phenylethyl)pent-4-EN-1-amine: The enantiomer of the compound, which may have different biological activities and properties.

    N-(1-Phenylethyl)pent-4-EN-1-amine: The racemic mixture of the compound, which contains both ®- and (S)-enantiomers.

    N-(1-Phenylethyl)pent-4-EN-1-ol: A related compound with a hydroxyl group instead of an amine group.

The uniqueness of ®-N-(1-Phenylethyl)pent-4-EN-1-amine lies in its specific stereochemistry and the presence of both a phenylethyl group and a pent-4-en-1-amine backbone, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-[(1R)-1-phenylethyl]pent-4-en-1-amine

InChI

InChI=1S/C13H19N/c1-3-4-8-11-14-12(2)13-9-6-5-7-10-13/h3,5-7,9-10,12,14H,1,4,8,11H2,2H3/t12-/m1/s1

InChI Key

VJDKPIIPMMQEEX-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCCCC=C

Canonical SMILES

CC(C1=CC=CC=C1)NCCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.